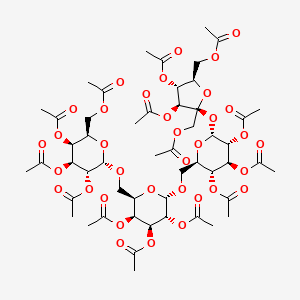
Stachyose tetradecaacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stachyose tetradecaacetate is a derivative of stachyose, a tetrasaccharide composed of two galactose units, one glucose unit, and one fructose unit. The compound is characterized by the acetylation of hydroxyl groups, resulting in a molecule with the empirical formula C52H70O35 and a molecular weight of 1255.09
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stachyose tetradecaacetate involves the condensation of 1′,2,2″,3,3′,3″,4,4′,4″,6′-deca-O-acetylraffinose with 2,3,4,6-tetra-O-benzyl-D-galactopyranosyl chloride in the presence of tetraethylammonium chloride. This is followed by deacetylation, debenzylation, and subsequent acetylation . An alternative method involves the condensation of the same starting material with 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide in the presence of mercury (II) cyanide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Stachyose tetradecaacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield different oxidation products.
Reduction: Reduction reactions can be performed to modify the acetyl groups or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
Stachyose tetradecaacetate has several scientific research applications, including:
Chemistry: Used as a model compound for studying carbohydrate chemistry and glycosylation reactions.
Biology: Investigated for its potential effects on microbial composition and intestinal health.
Medicine: Explored for its potential therapeutic applications, particularly in modulating gut microbiota.
Industry: Utilized in the development of functional foods and dietary supplements due to its prebiotic properties.
Mechanism of Action
The mechanism of action of stachyose tetradecaacetate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can influence the composition of gut microbiota by serving as a substrate for beneficial bacteria. This, in turn, can lead to improved intestinal health and enhanced immune function . The acetylated hydroxyl groups may also play a role in modulating the compound’s bioavailability and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
Raffinose: A trisaccharide composed of galactose, glucose, and fructose units.
Verbascose: A pentasaccharide similar to stachyose but with an additional galactose unit.
Sucrose octaacetate: An acetylated derivative of sucrose with similar structural properties.
Uniqueness
Stachyose tetradecaacetate is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. Compared to other acetylated saccharides, this compound has a higher degree of acetylation, resulting in increased hydrophobicity and altered reactivity. This makes it a valuable compound for studying the effects of acetylation on carbohydrate function and stability.
Properties
Molecular Formula |
C52H70O35 |
|---|---|
Molecular Weight |
1255.1 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2S,3S,4R,5R)-3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C52H70O35/c1-20(53)67-15-34-38(72-23(4)56)42(76-27(8)60)45(79-30(11)63)49(83-34)69-16-35-39(73-24(5)57)43(77-28(9)61)46(80-31(12)64)50(84-35)70-17-36-40(74-25(6)58)44(78-29(10)62)47(81-32(13)65)51(85-36)87-52(19-71-22(3)55)48(82-33(14)66)41(75-26(7)59)37(86-52)18-68-21(2)54/h34-51H,15-19H2,1-14H3/t34-,35-,36-,37-,38+,39+,40-,41-,42+,43+,44+,45-,46-,47-,48+,49+,50+,51-,52+/m1/s1 |
InChI Key |
YJLLJYPKIRWITP-NWFOHOCESA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@]4([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















